molecular formula C5H10FNO B13023710 (S)-6-Fluoro-1,4-oxazepane

(S)-6-Fluoro-1,4-oxazepane

Cat. No.: B13023710
M. Wt: 119.14 g/mol
InChI Key: NJTSFYYLJREPBC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Fluoro-1,4-oxazepane is a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. The fluorine substituent at position 6 and the (S)-stereochemistry at the same position are critical to its physicochemical and biological properties.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

119.14 g/mol

IUPAC Name

(6S)-6-fluoro-1,4-oxazepane

InChI

InChI=1S/C5H10FNO/c6-5-3-7-1-2-8-4-5/h5,7H,1-4H2/t5-/m0/s1

InChI Key

NJTSFYYLJREPBC-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@H](CN1)F

Canonical SMILES

C1COCC(CN1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with an epoxide, followed by cyclization to form the oxazepane ring. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxazepane N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxazepanes with various functional groups.

Scientific Research Applications

Medicinal Chemistry

(S)-6-Fluoro-1,4-oxazepane is being investigated for its potential as a pharmaceutical intermediate. It is particularly relevant in drug development targeting central nervous system receptors due to its ability to interact with biological targets effectively . The fluorine atom enhances its binding affinity and reactivity compared to non-fluorinated analogs.

Case Study: Antimicrobial Activity
Research shows that derivatives of this compound exhibit antimicrobial properties. For instance, certain naphthyridine derivatives synthesized from this compound have demonstrated superior activity against various bacterial strains, including those resistant to conventional antibiotics . This highlights its potential role in combating antibiotic resistance.

Organic Synthesis

The compound serves as a building block for synthesizing more complex molecules. It is used in organic reactions due to its versatile reactivity . The introduction of fluorine can modify the electronic properties of related compounds, making them more reactive and selective in synthetic pathways.

Table: Comparison of Related Compounds

Compound NameStructural FeatureUnique Aspect
1,4-OxazepaneParent compoundLacks fluorine substitution
6-Chloro-1,4-oxazepaneChlorinated derivativeSimilar reactivity but different halogen
6-Bromo-1,4-oxazepaneBrominated derivativeDistinct reactivity due to bromine

Biological Research

The biological activities of this compound are under extensive investigation. Its interactions with specific receptors and enzymes are being studied to understand its therapeutic potential better. The unique properties imparted by the fluorine atom may enhance these interactions compared to non-fluorinated analogs .

Case Study: Interaction Studies
Ongoing research focuses on elucidating the binding mechanisms of this compound with various biological targets. These studies aim to provide insights into its pharmacological effects and potential applications in drug design .

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related compounds is presented below, focusing on molecular features, stereochemistry, substituent effects, and inferred biological relevance.

2.1. 6-Ethyl-1,4-oxazepane
  • Structure : Differs from (S)-6-Fluoro-1,4-oxazepane by replacing the fluorine atom with an ethyl group.
2.2. (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,4-oxazepane-6-carboxylic Acid
  • Structure : Features an Fmoc-protected amine and a carboxylic acid at positions 4 and 6, respectively. The (S)-configuration at position 6 mirrors that of the target compound.
  • Key Differences :
    • Functionalization : The Fmoc group enhances utility in solid-phase peptide synthesis (SPPS), whereas this compound lacks this modification.
    • Molecular Weight : Higher molecular weight (367.4 g/mol vs. ~165.21 g/mol for simpler oxazepanes) due to the Fmoc moiety .
  • Applications : Used in peptide backbone diversification, highlighting the versatility of 1,4-oxazepane scaffolds in bioconjugation .
2.3. 6-Fluoro-[1,4]diazepane Dihydrochloride
  • Structure : A seven-membered ring with two nitrogen atoms (1,4-diazepane) and a fluorine substituent at position 5.
  • Key Differences :
    • Heteroatom Arrangement : The diazepane’s additional nitrogen alters ring basicity and hydrogen-bonding capacity compared to 1,4-oxazepane.
    • Physicochemical Properties : Molecular formula C₅H₁₃Cl₂FN₂ and molar mass 191.07 g/mol; the dihydrochloride salt form improves solubility for pharmacological testing .
2.4. 4-Benzyl-1,4-oxazepane
  • Structure : Substituted with a benzyl group at position 4.
  • Key Differences: Substituent Effects: The benzyl group enhances aromatic interactions in binding pockets, whereas fluorine in this compound may optimize electronic effects. Molecular Weight: Higher molecular weight (C₁₁H₁₅NO, ~177.24 g/mol) compared to simpler fluorinated analogs .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Stereochemistry Notable Properties/Applications
This compound C₅H₁₀FNO 119.14 (estimated) F at position 6 (S)-configuration Potential metabolic stability modulation
6-Ethyl-1,4-oxazepane C₇H₁₅NO 129.20 Ethyl at position 6 Not specified Building block for drug discovery
6-Fluoro-[1,4]diazepane C₅H₁₃Cl₂FN₂ 191.07 F at position 6 Not specified Improved solubility (dihydrochloride salt)
(S)-Fmoc-oxazepane-6-COOH C₂₁H₂₁NO₅ 367.4 Fmoc at position 4, COOH at 6 (S)-configuration Peptide synthesis
4-Benzyl-1,4-oxazepane C₁₁H₁₅NO 177.24 Benzyl at position 4 Not specified Aromatic interaction enhancement

Research Findings and Implications

  • Stereochemical Impact : The (S)-configuration in fluorinated oxazepanes (e.g., ) is critical for enantioselective interactions, a feature leveraged in chiral drug design to avoid off-target effects .
  • Fluorine’s Role : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability, as seen in fluorinated benzothiazole analogs with anticonvulsant activity (). This suggests similar advantages for this compound.
  • Heterocycle Flexibility : The oxazepane scaffold accommodates diverse substituents (e.g., Fmoc, benzyl), enabling tailored applications in drug discovery and peptide engineering .

Biological Activity

Receptor Interactions

The structural similarity of (S)-6-Fluoro-1,4-oxazepane to benzodiazepines suggests potential interactions with GABA receptors. These interactions may lead to:

  • Anxiolytic effects
  • Sedative properties
  • Possible muscle relaxant activity

Enzyme Inhibition

Preliminary research indicates that this compound may inhibit certain enzymes, although specific targets have not been fully elucidated. This enzyme inhibition could contribute to its overall biological activity and potential therapeutic applications.

Pharmacodynamics

Studies investigating the interactions of this compound with biological targets are crucial for understanding its pharmacodynamics. While specific mechanisms of action are still being researched, the compound's effects may be similar to other oxazepane derivatives.

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
This compoundFluorine substituent, specific stereochemistryPotential GABA receptor interaction, enzyme inhibition
1,4-OxazepaneSimpler structure, lacks fluorineLess reactive, potentially different biological profile
1,4-DiazepaneTwo nitrogen atomsDifferent reactivity, possible varied receptor interactions
(R)-1,4-Oxazepan-6-olOpposite stereochemistry, hydroxyl groupPotentially different pharmacological effects

Research Findings

While specific research on this compound is limited, studies on related compounds provide insights into potential biological activities:

  • A study on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives showed antiproliferative effects against various carcinoma cell lines, including HeLa, HT-29, MCF-7, and HepG-2 . This suggests that fluorinated heterocyclic compounds may have potential anticancer properties.
  • Research on polyfluorodibenz[b,f][1,4]oxazepines revealed that some derivatives are potent irritants to both eyes and skin, indicating potential biological activity in sensory systems .
  • Investigations into 1,4-benzoxazepines, structurally similar to oxazepanes, have shown promising results in enantioselective synthesis, which could be relevant for developing biologically active compounds with specific stereochemistry .

Future Research Directions

To fully understand the biological activity of this compound, future research should focus on:

  • Detailed receptor binding studies to confirm GABA receptor interactions
  • Enzyme inhibition assays to identify specific enzymatic targets
  • In vivo studies to assess anxiolytic and sedative effects
  • Structure-activity relationship (SAR) studies to optimize biological activity
  • Potential applications in drug discovery, particularly in the areas of anxiety and sleep disorders

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.